(Benzylamino)(phenyl)methanesulfonic acid
Description
Properties
CAS No. |
67984-65-0 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
(benzylamino)-phenylmethanesulfonic acid |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,16,17,18) |
InChI Key |
OBHWKJFFCINFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
(Benzylamino)(phenyl)methanesulfonic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzylamino group attached to a phenyl ring and a methanesulfonic acid moiety. This unique structure contributes to its biological properties, influencing its interaction with microbial targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds, particularly those with similar structural frameworks. For instance, derivatives of benzylamine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often fall within the low µg/mL range, indicating potent activity.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzylamino derivative 9m | Staphylococcus aureus | 0.5 |
| Benzylamino derivative 10a | Escherichia coli | 4 |
| Benzylbenzylamine 7f | Candida albicans | Not specified |
| PC190723 | Staphylococcus aureus | 0.25 |
The mechanism of action for compounds similar to this compound often involves disrupting bacterial cell membrane integrity and inhibiting essential cellular processes such as protein synthesis. For example, certain benzylamine derivatives have been shown to target the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to cell lysis and death.
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of benzylbenzylamine derivatives, revealing that compounds with an additional phenyl ring exhibited enhanced efficacy against Candida species. The structural modifications significantly influenced their activity, demonstrating the importance of SAR in drug design.
- Resistance Profiles : Research indicates that certain derivatives maintain low potential for inducing resistance in bacteria like MRSA, making them promising candidates for further development.
Structure-Activity Relationship (SAR)
The biological activity of benzylamine derivatives is closely linked to their structural components:
- Substituent Effects : Bulky groups on the phenyl ring at specific positions enhance the antibacterial properties of these compounds.
- Distance Between Rings : The distance between phenyl groups can significantly affect potency; optimal spacing has been identified through systematic SAR studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenesulfonamides
Compounds like 4-(benzylideneamino)benzenesulfonamide () and 2-substituted benzyl-/phenylethylamino-4-aminobenzenesulfonamides () share structural motifs with the target compound. Key differences include:
- Functional Groups: The target compound features a methanesulfonic acid group (-SO3H), whereas benzenesulfonamides contain a sulfonamide (-SO2NH2) moiety.
- Biological Activity : Substituted benzenesulfonamides exhibit antiproliferative activity against cancer cells (e.g., IC50 values ranging from 20–200 µM against U-937 and SK-MEL-1 lines). Activity is influenced by substituent position and electronic effects. For example, para-chloro substituents enhance potency compared to unsubstituted analogs .
Table 1: Substituent Effects on Antiproliferative Activity
| Compound (Example) | Substituent | IC50 (µM, U-937) | Key Observation |
|---|---|---|---|
| 8a (Unsubstituted) | None | ~50 | Baseline activity |
| 8e (p-Cl) | Cl | ~25 | 2-fold increase vs. 8a |
| 8d (p-F) | F | ~100 | Reduced activity |
| 8g (p-Br) | Br | ~40 | Moderate potency |
Methanesulfonic Acid Derivatives
Methanesulfonic acid esters (e.g., methanesulfonic acid phenyl ester , E = -895.404972 a.u.) and salts (e.g., Camostat Mesylate , CAS 59721-29-8) differ in their applications and stability:
- Reactivity : Methanesulfonic acid esters are susceptible to hydrolysis under acidic or basic conditions, whereas sulfonic acids like the target compound are strong acids with high solubility in polar solvents .
- Therapeutic Use : Camostat Mesylate, a methanesulfonate salt, is a protease inhibitor used in research, highlighting the role of sulfonate groups in enhancing bioavailability and metabolic stability .
Benzylamino-Phenyl Acetic Acid Derivatives
Compounds such as (Benzylamino)[4-(trifluoromethyl)phenyl]acetic acid () demonstrate the influence of electronic effects on bioactivity.
Environmental and Physicochemical Properties
- Atmospheric Relevance: Methanesulfonic acid (MSA, CH3SO3H) is a known atmospheric oxidation product of dimethyl sulfide (DMS). While the target compound’s environmental fate is unclear, sulfonic acids generally exhibit high water solubility and low volatility, influencing their persistence in aquatic systems .
- Energetics : Computational studies on related sulfonic acids (e.g., S-phenyl methanesulfonic acid, E = -1218.386188 a.u.) suggest that substituents significantly impact molecular stability and reactivity .
Key Research Findings and Trends
Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) at the para position enhance biological activity in sulfonamide and sulfonic acid derivatives, while electron-donating groups (e.g., -CH3) may reduce potency .
Linker Flexibility: Increasing the chain length between aromatic and sulfonic acid groups (e.g., methylene units) can modulate activity, as seen in phenylethylamino derivatives .
Synthetic Challenges: Methanesulfonic acid derivatives often require controlled conditions (e.g., reflux with acetic acid catalysis) to prevent side reactions, as noted in benzylideneamino syntheses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Benzylamino)(phenyl)methanesulfonic acid, and what reaction conditions are critical for yield optimization?
- Methodology :
- Step 1 : React benzenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere to form the sulfonamide intermediate. Triethylamine is often used as a base to neutralize HCl byproducts .
- Step 2 : Functionalize the intermediate via nucleophilic substitution or coupling reactions. For example, methanesulfonic acid groups can be introduced using methanesulfonyl chloride under controlled pH (5–7) and low temperatures (0–5°C) to minimize side reactions .
- Critical Parameters :
- Solvent choice (polar aprotic solvents enhance reactivity).
- Temperature control to prevent hydrolysis of sulfonyl chloride.
- Stoichiometric excess of benzylamine (1.2–1.5 eq.) to drive the reaction .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonic acid protons at δ 10–12 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.08) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .
Q. What storage conditions are required to maintain the stability of this compound?
- Guidelines :
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonic acid group .
- Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade sulfonic acid derivatives .
Advanced Research Questions
Q. How can response surface methodology (RSM) and artificial neural networks (ANN) optimize the synthesis of this compound?
- Experimental Design :
- Apply a central composite design (CCD) with variables: temperature (X₁), reaction time (X₂), and molar ratio (X₃). Use 3-level factorial experiments to model nonlinear relationships .
- Train ANN models (e.g., 4-9-1 architecture) to predict yield based on input parameters, achieving R² > 0.95 for validation datasets .
Q. How should researchers address contradictions in reported bioactivity data for sulfonic acid derivatives?
- Resolution Strategies :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer for in vitro studies) .
- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers or methodological biases .
- Mechanistic Studies : Use molecular docking to confirm target interactions (e.g., sulfonic acid groups binding to enzymatic active sites) .
Q. What computational tools are suitable for predicting the thermochemical properties of this compound?
- Tools and Data :
- NIST Chemistry WebBook : Reference condensed-phase thermochemistry data (e.g., ΔfH°solid) for enthalpy of formation calculations .
- Gaussian Software : Perform density functional theory (DFT) simulations to estimate bond dissociation energies (e.g., S–O bonds at ~450 kJ/mol) .
Q. How can analytical methods be developed to quantify trace impurities in this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
